molecular formula C21H24N2O3S B11251676 N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B11251676
M. Wt: 384.5 g/mol
InChI Key: YVHOIGZSQJPPQG-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a sulfonamide group, a quinoline ring, and an isopropylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions

    Quinoline Core Synthesis: The quinoline ring can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde under acidic conditions.

    Sulfonamide Introduction: The sulfonamide group is introduced via sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine.

    Isopropylphenyl Group Addition: The final step involves the alkylation of the quinoline-sulfonamide intermediate with an isopropylphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide can be studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making this compound a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and the quinoline ring is a common motif in antimalarial drugs. Thus, this compound might exhibit similar pharmacological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the quinoline and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential antimalarial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-isopropylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups and ring structures. This unique arrangement allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H24N2O3S

Molecular Weight

384.5 g/mol

IUPAC Name

2-oxo-N-(4-propan-2-ylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide

InChI

InChI=1S/C21H24N2O3S/c1-14(2)15-5-8-18(9-6-15)22-27(25,26)19-12-16-4-3-11-23-20(24)10-7-17(13-19)21(16)23/h5-6,8-9,12-14,22H,3-4,7,10-11H2,1-2H3

InChI Key

YVHOIGZSQJPPQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3

Origin of Product

United States

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